Tetraethyl p-xylylenediphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203064. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

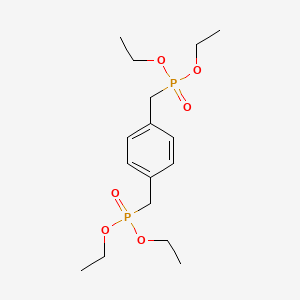

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-9-11-16(12-10-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKQUBKFKSHRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952864 | |

| Record name | Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-04-7 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[1,4-phenylenebis(methylene)]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl p-xylylenediphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P,P'-[1,4-phenylenebis(methylene)]bis-, P,P,P',P'-tetraethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethyl p-xylylenediphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7KTT3UGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Tetraethyl p-xylylenediphosphonate" synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Tetraethyl p-xylylenediphosphonate

Introduction

This compound, CAS No. 4546-04-7, is a versatile organophosphorus compound featuring a central p-xylylene core flanked by two diethyl phosphonate groups.[1] This symmetrical structure provides a rigid backbone while the phosphonate esters offer reactive sites, making it a valuable intermediate and building block in various fields of chemical synthesis. Its primary utility lies in its role as a precursor for the Horner-Wadsworth-Emmons reaction, in the synthesis of novel polymers, and as a component in the development of functional materials such as flame retardants and crosslinking agents.[2][3] This guide provides an in-depth exploration of its synthesis, elucidates its key physicochemical and spectroscopic properties, and discusses its principal applications, offering a comprehensive resource for researchers in organic chemistry and materials science.

Core Synthesis: The Michaelis-Arbuzov Reaction

The most fundamental and widely employed method for synthesizing this compound is the Michaelis-Arbuzov reaction.[4][5][6] This classic reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, provides a robust pathway for forming carbon-phosphorus bonds.[4][6] It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate.[7][8]

In this specific synthesis, two equivalents of triethyl phosphite react with a p-xylylene dihalide, typically α,α'-dibromo-p-xylene or α,α'-dichloro-p-xylene. The benzylic halide positions are particularly suitable for this reaction due to their enhanced reactivity.[4]

Reaction Mechanism and Rationale

The mechanism proceeds through a sequence of two bimolecular nucleophilic substitution (SN2) reactions for each halide group.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite attacking one of the electrophilic benzylic carbons of the p-xylylene dihalide. This displaces the halide ion and forms a quasi-phosphonium salt intermediate.[5][6][7]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second SN2 step. This cleaves a C-O bond, resulting in the formation of the pentavalent phosphonate ester and a molecule of ethyl halide as a byproduct.[6]

This two-step process occurs at both ends of the p-xylylene dihalide to yield the final diphosphonate product. The choice of halide is critical for reaction efficiency; reactivity follows the order I > Br > Cl, making α,α'-dibromo-p-xylene a common and effective starting material.[4] The reaction typically requires heating to drive the dealkylation of the stable phosphonium intermediate.[6]

Caption: Overall synthesis via the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis from α,α'-Dibromo-p-xylene

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials & Equipment:

-

α,α'-Dibromo-p-xylene

-

Triethyl phosphite (slight excess, e.g., 2.1 equivalents)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle with a magnetic stirrer and stir bar

-

Vacuum distillation apparatus

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The system should be protected from atmospheric moisture.

-

Charging Reagents: Add α,α'-dibromo-p-xylene to the flask. Subsequently, add a slight excess of triethyl phosphite. The reaction can often be run neat (without solvent).

-

Heating: Heat the reaction mixture with stirring. The temperature is typically raised to 120-160 °C to facilitate the reaction.[6] The formation of ethyl bromide (b.p. 38 °C) will be observed as it refluxes and can be allowed to distill off to help drive the reaction to completion.

-

Monitoring: The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal (~+139 ppm) and the appearance of the product phosphonate signal.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove any remaining volatile components (excess triethyl phosphite, ethyl bromide) under reduced pressure.

-

Purification: The crude product, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by vacuum distillation for higher purity.[9] The pure product is typically a white crystalline solid.[10]

Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized product. This compound has well-defined physical and spectroscopic properties.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₈O₆P₂ | [1][9] |

| Molecular Weight | 378.34 g/mol | [1][9] |

| Appearance | White to off-white crystalline powder/solid | [1][10] |

| Melting Point | 72 - 78 °C | [10][11][12] |

| Boiling Point | ~204 °C @ 2 Torr; ~220 °C @ 7 mmHg | [11][12] |

| Solubility | Soluble in common organic solvents | [1] |

| Density | ~1.2 g/cm³ | [11] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation of this molecule.[13]

-

³¹P NMR: Due to the molecule's symmetry, the two phosphorus nuclei are chemically equivalent. The proton-decoupled ³¹P NMR spectrum exhibits a single, sharp resonance, characteristic of alkyl phosphonates.[14] This provides unambiguous confirmation of the successful formation of the diphosphonate structure.

-

¹H NMR: The proton NMR spectrum is highly informative:

-

Ethyl Groups: A triplet corresponding to the methyl protons (-CH₃) and a multiplet (quartet of doublets due to coupling with both adjacent protons and the distant phosphorus atom) for the methylene protons (-OCH₂-).

-

Benzylic Protons: The methylene protons attached to the phosphorus atom (-CH₂-P) appear as a doublet due to two-bond coupling (²JP-H) with the phosphorus nucleus.

-

Aromatic Protons: The four protons on the benzene ring are chemically equivalent due to symmetry and appear as a sharp singlet.

-

-

¹³C NMR: The carbon spectrum, typically recorded with proton decoupling, confirms the carbon framework. Key features include the splitting of signals for carbons near the phosphorus atom due to C-P coupling. The benzylic carbon signal will show a large one-bond coupling constant (¹JC-P), while the aromatic carbons and the ethyl carbons will exhibit smaller two- and three-bond couplings.[15]

Applications and Reactivity

The utility of this compound stems from the reactivity of the phosphonate groups and the structural rigidity of the xylylene linker.

Horner-Wadsworth-Emmons (HWE) Reagent

A primary application is its use as a precursor in the Horner-Wadsworth-Emmons (HWE) olefination reaction.[3] The methylene protons adjacent to the phosphorus atom are acidic and can be readily removed by a strong base (e.g., NaH, n-BuLi) to generate a resonance-stabilized carbanion. This nucleophilic species reacts with aldehydes and ketones to form an alkene, typically with high E-selectivity. Using this diphosphonate allows for the synthesis of divinylarene compounds, which are important monomers for conjugated polymers.

Caption: HWE reaction workflow using the diphosphonate.

Flame Retardants

Organophosphorus compounds are widely recognized as effective halogen-free flame retardants.[16][17] Phosphonates, upon thermal decomposition, can generate phosphoric acid species.[18] These species promote dehydration and char formation in the condensed phase of a burning polymer, creating an insulating layer that shields the underlying material from heat and oxygen, thus suppressing combustion.[18][19] this compound can be incorporated into polymer matrices, either as an additive or by being chemically integrated into the polymer backbone, to impart flame retardant properties.

Polymer Synthesis and Material Science

The diphosphonate serves as a monomer for creating phosphorus-containing polymers.[20][21][22] Hydrolysis of the ethyl esters yields p-xylylenediphosphonic acid, which can be used in polycondensation reactions. The resulting polymers often exhibit enhanced thermal stability, chemical resistance, and flame retardancy.[21] Furthermore, the parent molecule can act as a crosslinking agent, connecting polymer chains to form a rigid network structure, thereby improving the mechanical and thermal properties of the material.[2]

Safety and Handling

This compound is classified as harmful if swallowed.[11] Standard laboratory safety precautions should be followed during handling, including the use of gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood to avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[11]

Conclusion

This compound is a cornerstone reagent in modern organic and polymer chemistry. Its straightforward and efficient synthesis via the Michaelis-Arbuzov reaction makes it readily accessible. The compound is well-characterized, with distinct physical and spectroscopic properties that allow for easy identification. Its true value is realized in its applications as a versatile HWE reagent for synthesizing conjugated systems, a building block for high-performance phosphorus-containing polymers, and an effective flame retardant. This guide underscores its significance and provides the foundational knowledge for its synthesis and utilization in advanced research and development.

References

- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.

- Demir-Kıvrak, K., & Berdis, A. J. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1956.

- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.

- UCLA, Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction).

- ChemicalBook. (n.d.). P-XYLYLENEDIPHOSPHONIC ACID TETRAETHYL ESTER synthesis.

- CymitQuimica. (n.d.). CAS 4546-04-7: p-xylylenediphosphonic acid tetraethyl ester.

- SIKÉMIA. (n.d.). This compound.

- Echemi. (n.d.). This compound.

- TCI AMERICA. (n.d.). This compound.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.

- TCI EUROPE N.V. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- ChemBK. (n.d.). p-xylylenediphosphonic acid tetraethyl ester.

- ResearchGate. (n.d.). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization.

- ResearchGate. (n.d.). Poly(P‐xylylene)s: Synthesis, polymer analogous reactions, and perspectives on structure–property relationships.

- ResearchGate. (n.d.). Functionalization of Poly(para-xylylene)s—Opportunities and Challenges as Coating Material.

- Frontiers. (2025). The development and application of contemporary phosphorus flame retardants: a review.

- JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures.

- National Institutes of Health (NIH). (n.d.). Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing.

- ResearchGate. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification.

- MDPI. (n.d.). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins.

- Journal of Materials and Engineering Structures. (n.d.). Flame retardants, their beginning, types, and environmental impact: a review.

- MDPI. (n.d.). P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate).

Sources

- 1. CAS 4546-04-7: p-xylylenediphosphonic acid tetraethyl ester [cymitquimica.com]

- 2. This compound - SIKÉMIA [sikemia.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 9. P-XYLYLENEDIPHOSPHONIC ACID TETRAETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 4546-04-7 | TCI EUROPE N.V. [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 16. frontiersin.org [frontiersin.org]

- 17. epitoanyag.org.hu [epitoanyag.org.hu]

- 18. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetraethyl p-Xylylenediphosphonate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl p-xylylenediphosphonate, also known by synonyms such as p-Bis(diethylphosphono)xylene and 1,4-Bis(diethoxyphosphorylmethyl)benzene, is a versatile organophosphorus compound with significant applications in synthetic organic chemistry. Its chemical structure, featuring a central p-xylylene core flanked by two diethylphosphonate esters, makes it a valuable precursor in the synthesis of complex molecules, particularly in the formation of carbon-carbon double bonds. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, in-depth structural elucidation through spectroscopic methods, and a discussion of its primary application as a Horner-Wadsworth-Emmons reagent.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 4546-04-7 |

| Molecular Formula | C₁₆H₂₈O₆P₂ |

| Molecular Weight | 378.34 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 72-78 °C |

| Boiling Point | 204 °C @ 2 Torr |

| Density | ~1.2 g/cm³ |

| Purity (Typical) | >95% (HPLC) |

Structural Elucidation

The precise arrangement of atoms in this compound is key to its reactivity. The central p-disubstituted benzene ring provides rigidity, while the two methylene bridges and the diethyl phosphonate groups offer sites for chemical transformation.

Caption: Chemical structure of this compound.

Spectroscopic Analysis

A detailed analysis of the compound's spectra is crucial for its unambiguous identification and purity assessment. This section provides an interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (Ar-H): A singlet in the region of δ 7.2-7.4 ppm, corresponding to the four equivalent protons on the benzene ring.

-

Methylene Protons (P-CH₂-Ar): A doublet in the range of δ 3.1-3.3 ppm. The coupling to the phosphorus atom (²J(P,H)) will split this signal.

-

Methylene Protons of Ethyl Group (O-CH₂-CH₃): A multiplet (quartet of doublets) around δ 4.0-4.2 ppm, due to coupling with both the adjacent methyl protons and the phosphorus atom.

-

Methyl Protons of Ethyl Group (O-CH₂-CH₃): A triplet at approximately δ 1.2-1.4 ppm, resulting from coupling to the adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure.

-

Aromatic Carbons: Two signals are expected for the benzene ring: one for the carbons attached to the methylene groups and another for the remaining four aromatic carbons.

-

Methylene Carbon (P-CH₂-Ar): A doublet due to coupling with the phosphorus atom (¹J(P,C)).

-

Methylene Carbon of Ethyl Group (O-CH₂-CH₃): A signal around δ 62 ppm.

-

Methyl Carbon of Ethyl Group (O-CH₂-CH₃): A signal around δ 16 ppm.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected, as both phosphorus atoms are chemically equivalent. This signal will appear as a singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1600, ~1450 | C=C stretching (aromatic) |

| ~1250 | P=O stretching |

| ~1050-1020 | P-O-C stretching |

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 378. The fragmentation pattern will likely involve the loss of ethoxy groups and cleavage of the P-C bond.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

1,4-Bis(chloromethyl)benzene

-

Triethyl phosphite

-

Reaction flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, place 1,4-bis(chloromethyl)benzene.

-

Addition of Reagent: Add a molar excess (typically 2.2 equivalents) of triethyl phosphite to the flask.

-

Reaction Conditions: Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically conducted at a temperature of 140-160 °C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the evolution of ethyl chloride gas, which can be vented through a bubbler. The reaction is generally complete within a few hours.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and any remaining volatile byproducts by vacuum distillation.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white crystalline solid.

-

Application in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. The HWE reaction offers several advantages over the traditional Wittig reaction, including the formation of predominantly (E)-alkenes and a simpler work-up procedure due to the water-soluble nature of the phosphate byproduct.

In a typical HWE reaction involving this compound, the phosphonate is first deprotonated with a strong base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form an alkene. When reacted with a dialdehyde, such as terephthalaldehyde, this process can be used to synthesize conjugated polymers like poly(p-phenylene vinylene) (PPV), which have important applications in organic electronics.[1]

Caption: General scheme of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol outlines the use of this compound in a Horner-Wadsworth-Emmons reaction to synthesize a stilbene derivative, a common structural motif in photoluminescent materials and biologically active compounds.[1][2]

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))

-

Aldehyde (e.g., Benzaldehyde)

-

Reaction flask under an inert atmosphere

-

Magnetic stirrer

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, suspend the strong base in the anhydrous solvent. Cool the suspension in an ice bath.

-

Addition of Phosphonate: Add a solution of this compound in the anhydrous solvent dropwise to the cooled suspension of the base. Stir the mixture until the deprotonation is complete, indicated by the cessation of gas evolution (if using NaH) and the formation of a colored solution of the ylide.

-

Reaction with Aldehyde: Add a solution of the aldehyde (2 equivalents) in the anhydrous solvent dropwise to the ylide solution at low temperature.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow addition of the quenching solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure stilbene derivative.

Conclusion

This compound is a cornerstone reagent in organic synthesis, enabling the efficient construction of alkenes through the Horner-Wadsworth-Emmons reaction. Its synthesis via the Michaelis-Arbuzov reaction is a robust and scalable process. A thorough understanding of its chemical properties and spectroscopic characteristics is essential for its effective use in research and development, particularly in the fields of materials science and medicinal chemistry. This guide provides the foundational knowledge for scientists to confidently handle, characterize, and employ this valuable synthetic building block.

References

-

Zhang, Y., et al. (2024). Conjugated Oligoelectrolyte with DNA Affinity for Enhanced Nuclear Imaging and Precise DNA Quantification. Pharmaceuticals, 17(2), 253. [Link]

- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.

- Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055.

-

Kondraskina, Y. A., et al. (2021). Proliferation of Tau 304–380 Fragment Aggregates through Autocatalytic Secondary Nucleation. ACS Chemical Neuroscience, 12(23), 4416-4428. [Link]

Sources

Authored by: Senior Application Scientist

An In-Depth Technical Guide to p-Xylylenediphosphonic Acid Tetraethyl Ester (CAS 4546-04-7)

Introduction

p-Xylylenediphosphonic acid tetraethyl ester, identified by CAS number 4546-04-7, is an organophosphorus compound with a unique molecular architecture that lends itself to a variety of industrial and research applications. Structurally, it is characterized by a central p-xylylene core flanked by two phosphonic acid groups esterified with ethyl moieties.[1] This symmetrical design contributes to its stability and specific reactivity. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, tailored for professionals in chemical research and drug development.

1. Chemical Identity and Nomenclature

Correctly identifying a compound is critical for reproducible research and clear communication. CAS 4546-04-7 is known by several synonyms, which can be a source of confusion if not properly cataloged.

The molecular formula for this compound is C₁₆H₂₈O₆P₂, and it has a molecular weight of approximately 378.34 g/mol .[2][6][7]

Caption: Chemical structure of p-Xylylenediphosphonic acid tetraethyl ester.

2. Physicochemical Properties

A summary of the key physicochemical properties of p-Xylylenediphosphonic acid tetraethyl ester is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Appearance | White to almost white or yellow solid/powder/crystal | [1][8] |

| Molecular Formula | C₁₆H₂₈O₆P₂ | [1][2][7] |

| Molecular Weight | 378.34 g/mol | [2][6][7] |

| Melting Point | 73-78 °C | |

| Boiling Point | 220 °C at 7 mmHg | [6][7] |

| Solubility | Soluble in organic solvents; low solubility in water (454.7 mg/L at 25 °C) | [1][6][9] |

| Purity (typical) | >95.0% (HPLC) | [10] |

| Storage Temperature | +4°C |

3. Synthesis

p-Xylylenediphosphonic acid tetraethyl ester can be synthesized through the esterification of p-xylylenebisphosphonic acid. One documented method involves the use of triethyl orthoacetate as both a reagent and a solvent, which represents a greener chemistry approach.[11]

Experimental Protocol: Esterification of p-Xylenebisphosphonic Acid [11]

-

Combine p-xylylenebisphosphonic acid (1 mmol) and triethyl orthoacetate (5.5 mL, 30 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Stir the mixture at 90 °C. For substrates with poor solubility, the temperature can be increased.

-

Continue the reaction for 24 hours.

-

Monitor the progress of the reaction using ³¹P NMR spectroscopy.

-

Upon completion, remove the excess triethyl orthoacetate by evaporation under reduced pressure.

-

The resulting product, p-xylylenediphosphonic acid tetraethyl ester, is typically obtained in pure form.

-

If necessary, further purification can be achieved through bulb-to-bulb vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of p-Xylylenediphosphonic acid tetraethyl ester.

4. Applications and Potential Utility

The unique structure of p-xylylenediphosphonic acid tetraethyl ester gives rise to several potential applications in various fields.

-

Chelating Agent: The two phosphonate groups can act as bidentate ligands, allowing the molecule to form stable complexes with metal ions. This property makes it a potential candidate for use in agriculture (as a micronutrient carrier), water treatment (for heavy metal sequestration), and materials science.[1]

-

Flame Retardant: As an organophosphorus compound, it is used as a flame retardant in polymers, plastics, and textiles.[9] During combustion, it is believed to release phosphorus radicals that interrupt the chain reactions of flame propagation.[9]

-

Horner-Wadsworth-Emmons Reagent: This class of compounds is known for its utility in carbon-carbon bond formation, specifically in olefination reactions. This suggests its potential as a synthetic reagent in organic chemistry.

5. Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.

-

¹³C NMR: Data is available and has been recorded on a Varian XL-100 instrument.[2]

-

Mass Spectrometry (GC-MS): Mass spectral data is available through the NIST Mass Spectrometry Data Center.[2]

6. Safety and Handling

-

General Precautions: Use personal protective equipment (PPE), including gloves and safety glasses.[12] Handle in a well-ventilated area or under a chemical fume hood.[12] Avoid the formation of dust and breathing of vapors, mist, or gas.[12]

-

Irritation: May cause skin and eye irritation.[9] In case of contact, rinse the affected area with plenty of water.[9]

-

Toxicity: While it may exhibit low toxicity, no specific toxicology data is available.[1][12]

p-Xylylenediphosphonic acid tetraethyl ester is a versatile organophosphorus compound with established and potential applications stemming from its unique chemical structure. Its utility as a chelating agent and flame retardant is recognized, and its potential as a synthetic reagent warrants further exploration. A clear understanding of its physicochemical properties and a reliable synthetic protocol, as outlined in this guide, are foundational for any research or development activities involving this compound. As with any chemical, appropriate safety precautions should be followed during its handling and use.

References

-

PubChem. (n.d.). Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester. Retrieved from [Link]

-

ChemBK. (2024, April 10). p-xylylenediphosphonic acid tetraethyl ester. Retrieved from [Link]

-

ECHA. (n.d.). Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). P,P,P′,P′-Tetraethyl P,P′-[1,4-phenylenebis(methylene)]bis[phosphonate]. Retrieved from [Link]

-

Chemsrc. (2025, August 26). Calcein tetraethyl ester | CAS#:1170856-93-5. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95% (HPLC), 100 grams. Retrieved from [Link]

-

LookChem. (n.d.). Buy P-XYLYLENEDIPHOSPHONIC ACID TETRAETHYL ESTER. Retrieved from [Link]

-

LookChem. (n.d.). Buy P-XYLYLENEDIPHOSPHONIC ACID TETRAETHYL ESTER. Retrieved from [Link]

-

NIST. (n.d.). Benzeneethanamine, 4-methoxy-α-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-N-(phenylmethylene)-. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine, (αS)-. Retrieved from [Link]

-

gsrs. (n.d.). This compound. Retrieved from [Link]

-

IndiaMART. (n.d.). P-Xylylenediphosphonic Acid Tetraethyl Este (4546-04-7). Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

precisionFDA. (n.d.). N-(4-METHOXYBENZYL)ANILINE. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzyl)aniline. Retrieved from [Link]

Sources

- 1. CAS 4546-04-7: p-xylylenediphosphonic acid tetraethyl ester [cymitquimica.com]

- 2. Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester | C16H28O6P2 | CID 78303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. chembk.com [chembk.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. P-XYLYLENEDIPHOSPHONIC ACID TETRAETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

"p-Bis(diethylphosphono)xylene" molecular weight

An In-Depth Technical Guide to the Molecular Weight of p-Bis(diethylphosphono)xylene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the molecular weight of p-Bis(diethylphosphono)xylene, a compound of significant interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to explore its determination, significance, and practical application in a laboratory setting.

Compound Identification and Core Properties

p-Bis(diethylphosphono)xylene, also known by its IUPAC name 1,4-bis(diethoxyphosphorylmethyl)benzene and the synonym Tetraethyl p-xylylenediphosphonate, is a bifunctional organophosphorus compound.[1][2][3] Its identity is unequivocally established by its CAS (Chemical Abstracts Service) number: 4546-04-7 .[1][2][3]

The molecular weight of a compound is a fundamental physical property, indispensable for nearly all quantitative applications in chemistry and pharmacology. It dictates the mass-to-mole relationship, which is the cornerstone of stoichiometry, solution preparation, and quantitative analysis.

A summary of the key physicochemical properties of p-Bis(diethylphosphono)xylene is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 378.342 g/mol | [1][4][5] |

| Monoisotopic Mass | 378.1361 Da | [6] |

| Molecular Formula | C₁₆H₂₈O₆P₂ | [1][2][4] |

| CAS Number | 4546-04-7 | [1][2][3] |

| Appearance | White to almost white solid/powder | [3][4] |

| Melting Point | 76°C | [2][3] |

| Boiling Point | 220°C @ 7 mmHg | [3] |

| InChIKey | XTKQUBKFKSHRPS-UHFFFAOYSA-N | [2][3][6] |

The Structural Basis of Molecular Weight

The molecular weight is derived directly from the compound's molecular formula, C₁₆H₂₈O₆P₂.[1][2][4] This formula indicates that each molecule is composed of 16 carbon atoms, 28 hydrogen atoms, 6 oxygen atoms, and 2 phosphorus atoms.

The diagram below illustrates the chemical structure, providing a visual representation of the atomic arrangement that corresponds to the molecular formula.

Caption: 2D structure of p-Bis(diethylphosphono)xylene.

Theoretical Calculation Protocol

The molecular weight is calculated by summing the atomic weights of the constituent atoms. This theoretical value is crucial for predicting the behavior of the molecule in various analytical techniques.

Step-by-Step Calculation:

-

List Atoms: Identify the number of each type of atom from the molecular formula (C₁₆H₂₈O₆P₂).

-

Carbon (C): 16

-

Hydrogen (H): 28

-

Oxygen (O): 6

-

Phosphorus (P): 2

-

-

Use Standard Atomic Weights: Utilize the standard atomic weights from the IUPAC Periodic Table.

-

C: ~12.011 u

-

H: ~1.008 u

-

O: ~15.999 u

-

P: ~30.974 u

-

-

Calculate Total Mass: Multiply the count of each atom by its atomic weight and sum the results.

-

Mass from C = 16 * 12.011 = 192.176 u

-

Mass from H = 28 * 1.008 = 28.224 u

-

Mass from O = 6 * 15.999 = 95.994 u

-

Mass from P = 2 * 30.974 = 61.948 u

-

Total Molecular Weight = 192.176 + 28.224 + 95.994 + 61.948 = 378.342 u

-

This calculated value, expressed in g/mol , is the molar mass used for laboratory preparations.

Experimental Verification: The Principle of Self-Validation

While the theoretical molecular weight is precise, experimental verification is a cornerstone of scientific integrity. It confirms the identity and purity of the synthesized or procured material. Mass spectrometry (MS) is the definitive technique for this purpose.

Causality in Method Selection: Mass spectrometry is chosen because it directly measures the mass-to-charge ratio (m/z) of ionized molecules. This provides an experimental value that can be compared directly to the theoretical calculation. High-resolution mass spectrometry (HRMS) can yield mass accuracy within parts-per-million (ppm), allowing for unambiguous confirmation of the elemental composition.

The diagram below outlines a typical workflow for confirming the molecular weight of a research compound like p-Bis(diethylphosphono)xylene.

Caption: Experimental workflow for molecular weight verification.

In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe adducts of the molecule. For p-Bis(diethylphosphono)xylene, prominent ions would likely include:

-

[M+H]⁺: 379.14338 m/z

-

[M+Na]⁺: 401.12532 m/z

-

[M+NH₄]⁺: 396.16992 m/z[6]

The observation of these specific ions at high resolution provides irrefutable evidence of the compound's identity.

Authoritative Grounding & Significance in Application

The accuracy of the molecular weight is not merely an academic detail; it has profound practical implications in research and drug development.

-

Stoichiometric Precision: In chemical synthesis, particularly in reactions like the Horner-Wadsworth-Emmons reaction where phosphonates are key reagents, precise molar quantities are required to ensure high yields and purity of the product. An incorrect molecular weight would lead to flawed stoichiometry and compromised experimental outcomes.

-

Analytical Quantification: For quantitative analyses using techniques like HPLC or NMR, accurate concentrations are paramount. Standard solutions must be prepared based on a precise mass-to-volume ratio, a calculation that hinges entirely on the correct molecular weight.

-

Pharmacological Dosing: In preclinical studies, dosage is calculated based on molar concentration (e.g., µmol/kg). Errors in molecular weight would lead to incorrect dosing, invalidating the results of efficacy and toxicity studies.

-

Regulatory Compliance: In drug development, all physicochemical properties, including molecular weight, must be rigorously characterized and documented for regulatory submissions to agencies like the FDA.

Conclusion

The molecular weight of p-Bis(diethylphosphono)xylene is authoritatively established as 378.342 g/mol . This value, derived from its molecular formula C₁₆H₂₈O₆P₂ and corroborated by mass spectrometry, is a critical parameter for any scientist working with this compound. Its correct application is fundamental to ensuring the reproducibility, accuracy, and validity of experimental work, from basic research to advanced drug development.

References

Sources

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. P-XYLYLENEDIPHOSPHONIC ACID TETRAETHYL ESTER | 4546-04-7 [amp.chemicalbook.com]

- 4. p-Bis(diethoxyphosphono)xylene | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - P-bis(diethylphosphono)xylene (C16H28O6P2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Spectral Analysis of Tetraethyl p-Xylylenediphosphonate

This guide provides an in-depth analysis of the spectral characteristics of Tetraethyl p-xylylenediphosphonate (CAS No. 4546-04-7), a significant organophosphorus compound utilized in various chemical syntheses, including as a precursor in the Horner-Wadsworth-Emmons reaction.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis, characterization, and application of this and related phosphonate compounds.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties is foundational to any spectral analysis. These properties influence sample preparation, choice of analytical technique, and interpretation of the resulting data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4546-04-7 | [1] |

| Molecular Formula | C₁₆H₂₈O₆P₂ | [1] |

| Molecular Weight | 378.34 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 72-78 °C | |

| Boiling Point | 220 °C at 7 mmHg | |

| Purity | Typically >95% (HPLC) | [1] |

| Synonyms | p-Bis(diethylphosphono)xylene, p-Xylylenediphosphonic Acid Tetraethyl Ester | [1] |

The molecular structure of this compound is characterized by a central p-disubstituted benzene ring, which provides rigidity to the core, flanked by two methylene-bridged diethyl phosphonate groups. These phosphonate moieties are the primary sites of reactivity and are the key focus of the spectral analysis that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR will provide a comprehensive picture of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple and highly symmetric, reflecting the molecule's structure. The chemical shifts are predicted based on the analysis of similar structures such as diethyl benzylphosphonate.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J-Coupling (Hz) | Rationale |

| ~1.25 | Triplet | 12H | -O-CH₂-CH₃ | J(H,H) ≈ 7 | Typical chemical shift for a methyl group adjacent to a methylene in an ethyl ester. |

| ~3.15 | Doublet | 4H | Ar-CH₂ -P | J(H,P) ≈ 22 | The methylene protons are coupled to the phosphorus atom, resulting in a characteristic doublet. |

| ~4.05 | Doublet of Quartets | 8H | -O-CH₂ -CH₃ | J(H,H) ≈ 7, J(H,P) ≈ 8 | These methylene protons are coupled to both the adjacent methyl protons and the phosphorus atom. |

| ~7.20 | Singlet | 4H | Aromatic H | - | Due to the symmetry of the p-disubstituted ring, all four aromatic protons are chemically equivalent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will further confirm the carbon framework of the molecule. The presence of phosphorus will lead to splitting of the signals for the carbon atoms in close proximity due to C-P coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Chemical Shift (δ, ppm) | J-Coupling (Hz) | Assignment | Rationale |

| ~16.5 | J(C,P) ≈ 6 | -O-CH₂-C H₃ | Standard chemical shift for an ethyl ester methyl carbon, showing coupling to phosphorus. |

| ~33.5 | J(C,P) ≈ 138 | Ar-C H₂-P | The benzylic carbon is directly attached to phosphorus, resulting in a large one-bond C-P coupling constant. |

| ~62.0 | J(C,P) ≈ 7 | -O-C H₂-CH₃ | Methylene carbon of the ethoxy group, with a two-bond coupling to phosphorus. |

| ~130.0 | J(C,P) ≈ 6 | C H (aromatic) | Aromatic methine carbons. |

| ~132.5 | J(C,P) ≈ 9 | C -CH₂ (aromatic) | Aromatic quaternary carbons attached to the methylene groups. |

Predicted ³¹P NMR Spectrum

³¹P NMR is a highly specific technique for phosphorus-containing compounds. A proton-decoupled ³¹P NMR spectrum of this compound is expected to show a single resonance, confirming the presence of only one type of phosphorus environment.

Table 4: Predicted ³¹P NMR Chemical Shift

| Chemical Shift (δ, ppm) | Rationale |

| ~25-30 | This range is characteristic for alkyl phosphonates. The specific shift is influenced by the electron-donating or -withdrawing nature of the substituents. |

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the P=O, P-O-C, C-H, and aromatic C=C bonds.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, 2930, 2870 | Medium-Strong | Aliphatic C-H stretch (from ethyl and methylene groups) |

| ~1610, 1500 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | P=O stretch (phosphoryl group) |

| ~1160 | Strong | P-O-C (alkyl) stretch |

| ~1030 | Strong | O-C-C stretch |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Fragmentation Pattern

The molecular ion peak ([M]⁺˙) at m/z = 378 is expected to be observed, although it may be of low intensity due to the lability of the phosphonate groups. Key fragmentation pathways would involve the loss of ethoxy groups, ethylene, and cleavage of the benzylic C-P bond.

Table 6: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 378 | [M]⁺˙ (Molecular Ion) |

| 349 | [M - C₂H₅]⁺ |

| 333 | [M - OC₂H₅]⁺ |

| 305 | [M - C₂H₅ - C₂H₄]⁺ |

| 241 | [M - P(O)(OC₂H₅)₂]⁺ |

| 137 | [P(O)(OC₂H₅)₂]⁺ |

| 104 | [C₈H₈]⁺˙ (p-xylylene radical cation) |

digraph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙ (m/z 378)"]; F1 [label="[M - C₂H₅]⁺ (m/z 349)"]; F2 [label="[M - OC₂H₅]⁺ (m/z 333)"]; F3 [label="[M - P(O)(OC₂H₅)₂]⁺ (m/z 241)"]; F4 [label="[C₈H₈]⁺˙ (m/z 104)"]; F5 [label="[P(O)(OC₂H₅)₂]⁺ (m/z 137)"];

M -> F1 [label="- C₂H₅"]; M -> F2 [label="- OC₂H₅"]; M -> F3 [label="- P(O)(OC₂H₅)₂"]; F3 -> F4 [label="- CH₂"]; F2 -> F5 [label="- C₈H₈CH₂"]; }

Caption: Predicted major fragmentation pathways.

Synthesis and Reactivity Context

This compound is commonly synthesized via the Michaelis-Arbuzov reaction .[4][5][6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, p-xylylene dichloride or dibromide is reacted with triethyl phosphite.

Caption: Michaelis-Arbuzov synthesis of the target molecule.

The resulting phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction , where it is deprotonated with a strong base to form a stabilized carbanion.[2][3][7] This carbanion then reacts with aldehydes or ketones to form alkenes, typically with high E-selectivity. The spectral data outlined in this guide are crucial for confirming the successful synthesis of the phosphonate before its use in subsequent reactions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive characterization of this important chemical intermediate is presented. The provided experimental protocols and interpretations serve as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this molecule in their work. The structural insights gained from these spectroscopic techniques are essential for ensuring the purity and identity of the compound, which is critical for its successful application in synthesis and materials science.

References

-

Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

Sources

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Thermal Stability of Tetraethyl p-xylylenediphosphonate

This guide provides a comprehensive technical overview of the thermal stability of Tetraethyl p-xylylenediphosphonate, a significant organophosphorus compound utilized in various industrial applications, including as a flame retardant and a crosslinking agent. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of the thermal behavior of this compound.

Introduction: Understanding this compound

This compound (CAS No. 4546-04-7) is an organophosphorus compound characterized by a central p-xylylene core functionalized with two diethyl phosphonate groups.[1] Its molecular structure, presented below, is key to its chemical and thermal properties.

Chemical Structure:

With a molecular formula of C16H28O6P2 and a molecular weight of 378.34 g/mol , this compound typically appears as a white to off-white crystalline powder.[2] Its melting point is reported to be in the range of 72-73 °C.[3] The presence of phosphorus imparts flame-retardant properties, making it a valuable additive in polymers to enhance their fire resistance.[4] Additionally, its bifunctional nature allows it to act as a crosslinking agent, thereby modifying the mechanical properties of polymeric matrices.[5]

The Critical Role of Thermal Stability

The thermal stability of an additive is a critical parameter that dictates its processing window and its efficacy in the final application. For a flame retardant like this compound, its decomposition temperature must be carefully considered in relation to the processing temperature of the polymer it is incorporated into. Ideally, the flame retardant should remain stable during polymer processing and only decompose at temperatures encountered during combustion. This decomposition releases phosphorus-containing species that can interrupt the combustion cycle in either the gas or condensed phase.

Assessing Thermal Stability: Key Methodologies

To rigorously evaluate the thermal stability of this compound, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting data provides crucial information about decomposition temperatures, the presence of volatile components, and the formation of char residue.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.[6] It provides information on thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC is primarily used to determine its melting point and to observe any exothermic or endothermic events associated with its decomposition.

-

Instrument Preparation: Calibrate the DSC instrument using standard reference materials (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any subsequent decomposition peaks.

Expected Thermal Behavior and Data Interpretation

Inferred Thermogravimetric Analysis (TGA) Data

Organophosphonates are generally known to exhibit higher thermal stability compared to their phosphate counterparts. The decomposition of phosphonates often proceeds through the elimination of alkenes and the formation of phosphoric acid species.

Based on the analysis of similar organophosphorus compounds, the TGA curve of this compound is expected to show a single-step or a multi-step decomposition process. The onset of decomposition is anticipated to be in the range of 250-350 °C. A significant char yield is also expected due to the presence of the aromatic ring and the phosphorus content, which contributes to its flame-retardant mechanism in the condensed phase.

Table 1: Predicted TGA Data for this compound

| Parameter | Predicted Value |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 400 °C |

| Char Yield at 600 °C (in N2) | 15 - 25% |

Inferred Differential Scanning Calorimetry (DSC) Data

The DSC thermogram of this compound will exhibit a sharp endothermic peak corresponding to its melting point, which is reported to be around 72-73 °C.[3] Following the melting transition, the baseline is expected to remain stable until the onset of decomposition, which would be indicated by a broad endothermic or exothermic event at higher temperatures.

Table 2: Predicted DSC Data for this compound

| Parameter | Predicted Value |

| Melting Point (Tm) | 72 - 73 °C |

| Decomposition | Broad endotherm/exotherm > 250 °C |

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of organophosphorus flame retardants is a complex process that can proceed through various pathways. For this compound, the primary decomposition mechanism is likely to involve the cleavage of the P-O and C-O bonds in the phosphonate groups.

A plausible decomposition pathway involves a β-hydrogen elimination from the ethyl groups, leading to the formation of ethylene and a phosphoric acid intermediate. These acidic species can then catalyze further decomposition and char formation in the condensed phase.

To gain a more detailed understanding of the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an invaluable analytical technique.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument Preparation: Condition the pyrolyzer, GC column, and MS detector according to the manufacturer's instructions.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Rapidly heat the sample to a high temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification.

-

Data Analysis: Identify the pyrolysis products by comparing their mass spectra with a library of known compounds.

Visualizing the Workflow and Decomposition

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Diagram 2: Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this compound remains elusive in publicly accessible literature, the outlined methodologies and inferred behavior based on analogous structures offer a robust starting point for researchers. The combination of TGA, DSC, and Py-GC-MS provides a powerful analytical toolkit to fully characterize its thermal decomposition, elucidate its flame-retardant mechanism, and optimize its application in various materials. Future research should focus on obtaining and publishing the experimental thermal analysis data for this important compound to fill the current knowledge gap.

References

Sources

- 1. Simultaneous Screening of Major Flame Retardants and Plasticizers in Polymer Materials Using Pyrolyzer/Thermal Desorption Gas Chromatography Mass Spectrometry (Py/TD–GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl benzylphosphonate | CAS#:1080-32-6 | Chemsrc [chemsrc.com]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal and Calorimetric Evaluations of Polyacrylonitrile Containing Covalently-Bound Phosphonate Groups | MDPI [mdpi.com]

- 5. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]

- 6. Diethyl benzylphosphonate 99 1080-32-6 [sigmaaldrich.com]

synonyms for "Tetraethyl p-xylylenediphosphonate"

An In-Depth Technical Guide to Tetraethyl p-Xylylenediphosphonate and its Chemical Synonyms

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of its synthesis, reactivity, and applications.

Introduction and Nomenclature

This compound is a symmetrically substituted aromatic organophosphorus compound. Its structure features a central p-xylylene (1,4-dimethylbenzene) core where each methyl group is functionalized with a diethyl phosphonate ester. This bifunctional nature makes it a valuable building block in organic synthesis, particularly for creating larger, conjugated molecular architectures.

Due to the systematic rules of chemical nomenclature, this compound is known by a variety of synonyms. Understanding these is crucial when searching chemical databases and literature.

Table 1: Chemical Identification and Synonyms

| Identifier | Value |

|---|---|

| Primary Name | This compound |

| CAS Registry Number | 4546-04-7[1] |

| Molecular Formula | C₁₆H₂₈O₆P₂[1] |

| Molecular Weight | 378.34 g/mol |

| IUPAC Name | Tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate) |

| Common Synonyms | p-Bis(diethylphosphono)xylene[1], p-Xylylenediphosphonic Acid Tetraethyl Ester[1], 1,4-Bis(diethoxyphosphorylmethyl)benzene, Tetraethyl (p-phenylenedimethylene)bisphosphonate |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 72-78 °C | TCI, Echemi |

| Boiling Point | 204 °C @ 2 Torr | Echemi |

| Density | ~1.2 g/cm³ | Echemi |

| Solubility | Soluble in common organic solvents like THF, DCM, and Toluene. | General Knowledge |

Core Synthesis: The Michaelis-Arbuzov Reaction

The primary and most established method for synthesizing benzylic phosphonates, including this compound, is the Michaelis-Arbuzov reaction .[2][3] This reaction facilitates the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[2][3]

Mechanistic Rationale

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack (SN2): The phosphorus atom of the triethyl phosphite, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic benzylic carbon of a p-xylene dihalide (e.g., α,α'-dibromo-p-xylene or α,α'-dichloro-p-xylene). This initial SN2 reaction forms a quasi-phosphonium salt intermediate.[3]

-

Dealkylation (SN2): The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This second SN2 reaction results in the formation of the stable pentavalent phosphonate ester and a volatile ethyl halide byproduct, which drives the reaction to completion.[3]

Since the starting material is a dihalide, this sequence occurs at both benzylic positions to yield the final diphosphonate product.

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

α,α'-Dibromo-p-xylene

-

Triethyl phosphite (freshly distilled is recommended)

-

Anhydrous Toluene (or other high-boiling solvent)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add α,α'-dibromo-p-xylene (1.0 equivalent).

-

Add anhydrous toluene to dissolve the starting material.

-

Add triethyl phosphite (a slight excess, e.g., 2.2-2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction is typically heated for several hours (e.g., 12-24 hours). The progress can be monitored by TLC or ³¹P NMR spectroscopy, observing the disappearance of the starting phosphite signal and the appearance of the product phosphonate signal.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

The crude product, often an oil or solid, can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Key Application: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is primarily utilized as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction .[5][6] This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes (olefins), particularly with a strong preference for the (E)-isomer.[5][6]

Mechanistic Rationale

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[5]

-

Deprotonation: A strong base (e.g., NaH, NaOMe, KOtBu) is used to deprotonate the carbon atom adjacent to the phosphorus (the benzylic carbon in this case), forming a highly nucleophilic carbanion (ylide).

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation & Elimination: This intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane. This ring is unstable and collapses, eliminating a water-soluble diethyl phosphate salt and forming the desired alkene. The thermodynamic stability of the intermediates generally leads to the predominant formation of the (E)-alkene.[5]

The bifunctional nature of this compound allows this reaction to be performed at both ends of the molecule, enabling the synthesis of symmetrical stilbene-like structures.

Caption: Symmetrical olefination using the HWE reaction.

Applications in Materials Science and Medicinal Chemistry

The ability to form extended conjugated systems makes this reagent particularly relevant in two key areas:

-

Polymer Chemistry: It serves as a monomer in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives.[7][8] PPVs are important conjugated polymers studied for their electroluminescent and conductive properties, making them applicable in organic light-emitting diodes (OLEDs) and photovoltaic devices.[8]

-

Medicinal Chemistry: The HWE reaction with this reagent is a powerful tool for synthesizing stilbene derivatives . Stilbenes are a class of compounds with a wide range of biological activities. A prominent example is resveratrol, a natural product known for its antioxidant and potential anticancer properties.[6] By reacting this compound with various substituted benzaldehydes, chemists can create libraries of novel resveratrol analogues for drug discovery programs, exploring their potential as cytotoxic agents, enzyme inhibitors, or other therapeutics.[5][6]

Experimental Protocol: Synthesis of a Symmetrical Distyrylbenzene

The following is a general procedure for the double Horner-Wadsworth-Emmons reaction.

Materials:

-

This compound (1.0 equivalent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Substituted aldehyde (e.g., 4-methoxybenzaldehyde) (2.2 equivalents)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

-

Prepare a solution of this compound in anhydrous THF.

-

Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, to ensure complete formation of the dianion.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction cautiously by the slow addition of water or saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid product is often poorly soluble and may precipitate from the reaction mixture. It can be purified by washing with appropriate solvents (e.g., methanol, ethanol) or by recrystallization from a high-boiling solvent (e.g., toluene, xylenes).

Spectroscopic Characterization (Expected)

While specific, published spectra are not available, the expected NMR signals can be predicted based on the molecule's structure. These predictions are invaluable for researchers seeking to confirm the successful synthesis of the compound.

-

¹H NMR:

-

Ethyl Groups: A triplet integrating to 12H (from the -CH₃ groups) around 1.2-1.4 ppm and a multiplet (a doublet of quartets due to coupling with both protons and phosphorus) integrating to 8H (from the -O-CH₂- groups) around 3.9-4.2 ppm.

-

Benzylic Protons: A doublet integrating to 4H (from the -P-CH₂-Ar groups) around 3.0-3.3 ppm. The coupling will be to the phosphorus atom (²J(P,H)).

-

Aromatic Protons: A singlet integrating to 4H (from the symmetrically substituted benzene ring) around 7.2-7.4 ppm.

-

-

³¹P NMR:

-

A single resonance is expected in the proton-decoupled spectrum, as both phosphorus atoms are in identical chemical environments. The chemical shift for benzyl phosphonates typically falls in the range of +20 to +25 ppm (relative to 85% H₃PO₄).[8]

-

Safety and Handling

This compound is an organophosphorus compound and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: While specific toxicity data is limited, it is classified as harmful if swallowed.

Conclusion

References

-

Richardson, R. M., & Wiemer, D. F. (n.d.). DIETHYL BENZYLPHOSPHONATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. Retrieved from [Link]

-

Michaelis–Arbuzov reaction. (2023). Wikipedia. Retrieved from [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Retrieved from [Link]

-